(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is an organic compound that has found applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-ethyl-N-methylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.
Scientific Research Applications
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-Ethyl-N-methylpyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as (2S)-N-methylpyrrolidine-2-carboxamide and (2S)-N-ethylpyrrolidine-2-carboxamide.
Uniqueness
What sets this compound apart is its specific combination of ethyl and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(2S)-N-ethyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-3-10(2)8(11)7-5-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
YZVUUIYIBPCBSR-ZETCQYMHSA-N |
Isomeric SMILES |
CCN(C)C(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCN(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
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